molecular formula C8H6BrClN2 B15352410 5-bromo-7-chloro-3-methyl-1H-indazole CAS No. 1197943-71-7

5-bromo-7-chloro-3-methyl-1H-indazole

Cat. No.: B15352410
CAS No.: 1197943-71-7
M. Wt: 245.50 g/mol
InChI Key: INSPCFHVMNLUFF-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-3-methyl-1H-indazole is a halogenated indazole derivative, a class of heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-7-chloro-3-methyl-1H-indazole typically involves halogenation reactions of indazole derivatives. One common method is the halogenation of 3-methyl-1H-indazole using bromine and chlorine sources under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as ferric chloride, to facilitate the halogenation process.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. Additionally, purification techniques, such as recrystallization or column chromatography, are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-chloro-3-methyl-1H-indazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry: In chemistry, 5-bromo-7-chloro-3-methyl-1H-indazole is used as a building block for the synthesis of various organic compounds. Its halogenated structure makes it a versatile intermediate in the construction of more complex molecules.

Biology: The compound has shown potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties. These activities make it a valuable candidate for the development of new therapeutic agents.

Medicine: In medicine, this compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with biological targets makes it a promising compound for drug development.

Industry: In the industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its unique structure and reactivity make it an important intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 5-bromo-7-chloro-3-methyl-1H-indazole exerts its effects involves its interaction with specific molecular targets and pathways. The halogenated indazole structure allows it to bind to receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the type of biological activity being studied.

Comparison with Similar Compounds

  • 5-Bromo-7-chloro-1H-indazole

  • 3-Methyl-1H-indazole

  • 5-Chloro-7-bromo-1H-indazole

Uniqueness: 5-Bromo-7-chloro-3-methyl-1H-indazole is unique due to its specific halogenation pattern and the presence of the methyl group at the 3-position. This combination of substituents provides distinct chemical and biological properties compared to other indazole derivatives.

Properties

CAS No.

1197943-71-7

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

5-bromo-7-chloro-3-methyl-2H-indazole

InChI

InChI=1S/C8H6BrClN2/c1-4-6-2-5(9)3-7(10)8(6)12-11-4/h2-3H,1H3,(H,11,12)

InChI Key

INSPCFHVMNLUFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=C(C2=NN1)Cl)Br

Origin of Product

United States

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